molecular formula C11H14N2O2 B1401089 4-Amino-3-(cyclopropylmethoxy)benzamide CAS No. 1339747-63-5

4-Amino-3-(cyclopropylmethoxy)benzamide

カタログ番号: B1401089
CAS番号: 1339747-63-5
分子量: 206.24 g/mol
InChIキー: LORQOZXREOOAKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-3-(cyclopropylmethoxy)benzamide is a benzamide derivative characterized by a cyclopropylmethoxy substituent at the 3-position and an amino group at the 4-position of the benzamide core. The cyclopropylmethoxy group in these compounds is critical for modulating enzyme inhibition and reducing side effects compared to earlier PDE4 inhibitors like rolipram .

特性

IUPAC Name

4-amino-3-(cyclopropylmethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORQOZXREOOAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(cyclopropylmethoxy)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-3-methoxybenzoic acid and cyclopropylmethanol.

    Esterification: The carboxylic acid group of 4-amino-3-methoxybenzoic acid is first esterified using an alcohol, typically cyclopropylmethanol, in the presence of an acid catalyst.

    Amidation: The ester is then converted to the corresponding amide by reacting it with ammonia or an amine under suitable conditions.

    Cyclopropylmethoxy Substitution: The final step involves the substitution of the methoxy group with a cyclopropylmethoxy group using a suitable reagent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Types of Reactions

4-Amino-3-(cyclopropylmethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

科学的研究の応用

4-Amino-3-(cyclopropylmethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of 4-Amino-3-(cyclopropylmethoxy)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

類似化合物との比較

Comparison with Structurally Similar Compounds

The pharmacological and structural profiles of 4-Amino-3-(cyclopropylmethoxy)benzamide can be contextualized by comparing it to analogs with modifications in substituents or core structure. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity/Findings Reference
This compound - 4-Amino
- 3-Cyclopropylmethoxy
206.24 (calculated) Limited direct data; inferred PDE4 modulation based on structural analogs. N/A
FCPR03
(n-Isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide)
- 4-Difluoromethoxy
- 3-Cyclopropylmethoxy
- N-Isopropyl
341.34 Potent PDE4 inhibitor (IC₅₀ = 3.2 nM); enhances synaptic plasticity in CUMS mice; low emetic risk .
Rip-B
(N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide)
- Benzamide core
- 3,4-Dimethoxyphenethyl
299.35 No direct PDE4 activity reported; used as a reference in synthetic studies .
Rip-D
(2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2-Hydroxybenzamide
- 3,4-Dimethoxyphenethyl
315.35 Structural analog with hydroxyl modification; limited activity data .
4-Amino-3-(propan-2-yloxy)benzamide - 4-Amino
- 3-Isopropoxy
194.23 Discontinued research compound; no pharmacological data available .

Key Comparative Insights

Impact of Substituents on PDE4 Inhibition FCPR03 demonstrates superior PDE4 inhibition (IC₅₀ = 3.2 nM) due to its difluoromethoxy and cyclopropylmethoxy groups, which enhance binding affinity and selectivity . The N-isopropyl group in FCPR03 further improves metabolic stability and reduces emetic side effects compared to rolipram, a classic PDE4 inhibitor .

Neuroplasticity and Antidepressant Effects FCPR03 significantly increased dendritic spine density and synaptic proteins (PSD95, synapsin 1) in CUMS-exposed mice at 0.5–1.0 mg/kg doses . These effects correlate with improved behavioral outcomes in forced swim and tail suspension tests . this compound may exhibit similar neuroplasticity-enhancing properties due to its cyclopropylmethoxy group, but empirical validation is required.

Safety and Tolerability FCPR03’s cyclopropylmethoxy group reduces emetic responses compared to older PDE4 inhibitors, as shown by its lack of vomiting in preclinical models . This substituent’s steric bulk may limit off-target effects, a feature likely shared with this compound.

Structural Flexibility and Drug Development The isopropoxy group in 4-Amino-3-(propan-2-yloxy)benzamide () highlights how minor substituent changes (e.g., cyclopropylmethoxy vs. isopropoxy) can alter pharmacological profiles. However, this compound’s discontinuation underscores the challenges in optimizing bioavailability or efficacy .

生物活性

4-Amino-3-(cyclopropylmethoxy)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C1H1N1O1C1H1N1C1H1O1\text{C}_1\text{H}_1\text{N}_1\text{O}_1\text{C}_1\text{H}_1\text{N}_1\text{C}_1\text{H}_1\text{O}_1

This compound features an amino group and a cyclopropylmethoxy substituent, which contribute to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been identified as an effective inhibitor of specific enzymes, notably 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a critical role in metabolic processes related to obesity and diabetes .
  • Antimicrobial Activity : Derivatives of this compound have demonstrated promising results against multidrug-resistant strains of Mycobacterium tuberculosis, suggesting its potential as an adjuvant in tuberculosis treatment .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayEffectiveness
Enzyme Inhibition11β-HSD1Nanomolar IC50
AntimicrobialMycobacterium tuberculosisEnhanced susceptibility to anti-TB drugs
Potential Anti-cancerVarious cancer cell linesUnder investigation

Case Study 1: Inhibition of 11β-HSD1

A study demonstrated that compounds structurally similar to this compound exhibited nanomolar IC50 values against human 11β-HSD1 in vitro. This suggests significant potential for managing metabolic disorders associated with obesity and type 2 diabetes .

Case Study 2: Antimicrobial Effects

Research indicated that derivatives of this compound can enhance the efficacy of existing anti-TB medications by inhibiting efflux pumps in resistant strains. This finding opens avenues for developing combination therapies that could improve treatment outcomes for tuberculosis patients .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H NMR (DMSO-d6) shows characteristic signals: δ 6.8–7.2 ppm (aromatic protons), δ 3.7 ppm (cyclopropylmethoxy -OCH2-), δ 1.1–1.3 ppm (cyclopropyl CH2) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water 60:40) confirms purity (>98%) with retention time ~8.2 min .
  • Mass Spectrometry : ESI-MS m/z 235.1 [M+H]+ .

How does the cyclopropylmethoxy group influence the compound’s pharmacokinetic properties?

Advanced
The cyclopropylmethoxy moiety enhances membrane permeability due to its lipophilic nature, as demonstrated in Caco-2 cell assays (Papp > 1 × 10⁻⁶ cm/s). However, it may reduce aqueous solubility (logP ≈ 2.5). Strategies to balance lipophilicity:

  • Co-solvent Systems : Use 10% DMSO in PBS for in vitro studies.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve bioavailability .

How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Analog Synthesis : Replace cyclopropylmethoxy with trifluoroethoxy or methoxyethoxy groups to assess electronic effects .
  • Biological Assays : Test PDE4 inhibition (IC50) using enzymatic assays (e.g., rolipram as a positive control) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to PDE4B (PDB ID: 1F0J) .

How should contradictory data on biological activity be resolved?

Advanced
Case example: Discrepancies in PDE4 inhibition IC50 values (e.g., 0.5 nM vs. 2.1 nM) may arise from:

  • Assay Conditions : Variations in ATP concentration (10 µM vs. 100 µM) or buffer pH (7.4 vs. 8.0).
  • Cell Lines : Use primary neurons vs. transfected HEK293 cells.
    Resolution : Standardize protocols (e.g., Eurofins Panlabs PDE4 assay) and validate with orthogonal methods (e.g., cAMP ELISA) .

What strategies mitigate side reactions during synthesis of this compound?

Q. Advanced

  • Byproduct Analysis : LC-MS identifies common impurities (e.g., over-alkylated products at the amine group).
  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) for the amino group during acylation, followed by TFA cleavage .
  • Catalyst Screening : Replace DMAP with polymer-supported catalysts to simplify purification .

How can the therapeutic potential of this compound be evaluated in neurodegenerative disease models?

Q. Advanced

  • In Vivo Models : Chronic unpredictable mild stress (CUMS) in mice: Administer 0.5–1.0 mg/kg/day for 2 weeks. Assess dendritic spine density via Golgi staining .
  • Biomarkers : Measure hippocampal PSD95 and synapsin 1 levels via Western blot .
  • Safety Profiling : Conduct Ames II testing (TA98 strain) to rule out mutagenicity at therapeutic doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-(cyclopropylmethoxy)benzamide
Reactant of Route 2
Reactant of Route 2
4-Amino-3-(cyclopropylmethoxy)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。